N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-18-8-6-17(7-9-18)19-10-11-20(25)24(23-19)14-13-22-28(26,27)15-12-16-4-2-1-3-5-16/h1-11,22H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIAKCTYDUNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₆FN₅O₂S
- Molecular Weight : 385.4 g/mol
This structure includes a pyridazinone core and a fluorophenyl group, which are critical for its biological activity. The sulfonamide moiety may also contribute to its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Histone Deacetylases (HDACs) : HDAC inhibitors are known for their role in cancer therapy by promoting apoptosis and cell cycle arrest in tumor cells. Preliminary studies suggest that this compound may act as a selective HDAC inhibitor, impacting cancer cell proliferation .
- Antitumor Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The IC50 values reported for related compounds range from 0.034 µM to 1.30 µM, indicating potent activity .
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | HDAC inhibition, apoptosis induction |
| Similar Compound A | MDA-MB-231 | 0.15 | Apoptosis promotion |
| Similar Compound B | A2780 | 0.055 | Cell cycle arrest (G2/M phase) |
Case Studies
- Anticancer Activity in HepG2 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells. Flow cytometry analysis indicated an increase in apoptotic cells from 5.83% in the control group to 28.83% at higher concentrations .
- Cell Cycle Analysis : The compound was also evaluated for its effect on the cell cycle of HepG2 cells. Results showed a marked increase in the G2/M phase population, suggesting that it effectively induces cell cycle arrest, which is a critical mechanism for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves sequential nucleophilic substitution and sulfonamide coupling. Key steps include:
- Step 1 : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones under acidic conditions (e.g., HCl catalysis in ethanol) .
- Step 2 : Alkylation of the pyridazinone nitrogen using 2-(bromoethyl)phenylethanesulfonamide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Control reaction time (<24 hours) and use TLC to monitor intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyridazinone ring and sulfonamide linkage (e.g., δ 8.2–8.5 ppm for pyridazinone protons) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 409.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by UV detection at 254 nm) .
Q. What are the key structural features influencing its reactivity and potential bioactivity?
- Answer :
- 4-Fluorophenyl Group : Enhances metabolic stability and modulates electronic effects on the pyridazinone ring .
- Sulfonamide Moiety : Participates in hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Pyridazinone Core : Acts as a hydrogen-bond acceptor, critical for binding affinity in kinase inhibition assays .
Advanced Research Questions
Q. How can researchers optimize sulfonamide coupling reactions when encountering low yields or byproduct formation?
- Answer :
- Solvent Choice : Use DMF or DMSO to stabilize intermediates; avoid protic solvents that promote hydrolysis .
- Coupling Agents : Employ EDCI/HOBt or DCC to activate carboxylic acid intermediates, reducing dimerization .
- Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to pyridazinone precursor to minimize unreacted starting material .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., kinase targets). Validate with experimental IC data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory activity using partial least squares regression .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Answer :
- Pharmacokinetic Factors : Assess plasma protein binding (e.g., >90% binding reduces free drug concentration in vivo) .
- Metabolic Stability : Use liver microsome assays to identify rapid Phase I oxidation (e.g., CYP3A4-mediated degradation) .
- Tissue Penetration : Measure logP values (optimal range: 2–3) to predict blood-brain barrier permeability .
Q. What strategies are recommended for elucidating degradation pathways under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor via LC-MS to identify degradants (e.g., sulfonamide cleavage products) .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways in rodent models .
Q. How can researchers validate target engagement specificity in complex biological systems?
- Answer :
- SPR Biosensing : Measure binding kinetics (k/k) to immobilized recombinant targets (e.g., KD <100 nM suggests high affinity) .
- CETSA : Use cellular thermal shift assays to confirm target stabilization in lysates (ΔT >3°C indicates engagement) .
- CRISPR Knockout : Generate target-deficient cell lines and compare dose-response curves (e.g., >10-fold potency loss confirms on-target activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
